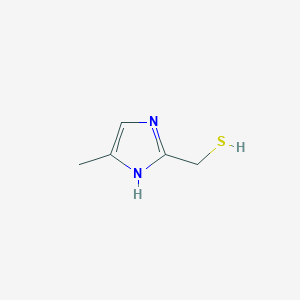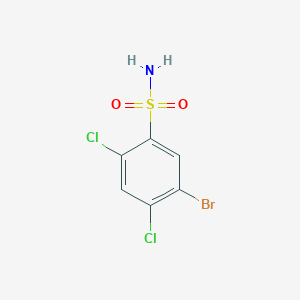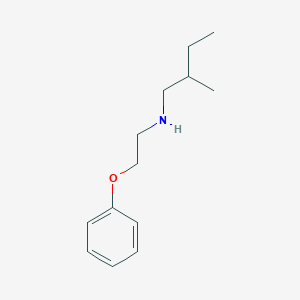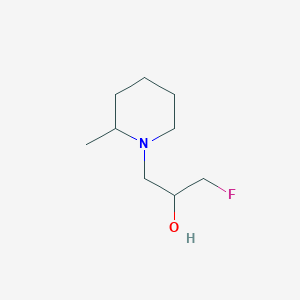
1-Fluoro-3-(2-methylpiperidin-1-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-3-(2-methylpiperidin-1-yl)propan-2-ol is a chemical compound with the molecular formula C9H18FNO and a molecular weight of 175.24 g/mol . This compound is characterized by the presence of a fluorine atom, a piperidine ring, and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 1-Fluoro-3-(2-methylpiperidin-1-yl)propan-2-ol typically involves the reaction of 2-methylpiperidine with a fluorinated alcohol under controlled conditions. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction parameters to ensure high yield and purity .
Chemical Reactions Analysis
1-Fluoro-3-(2-methylpiperidin-1-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorine atom or to convert the hydroxyl group to a hydrogen atom.
Scientific Research Applications
1-Fluoro-3-(2-methylpiperidin-1-yl)propan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Fluoro-3-(2-methylpiperidin-1-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and the piperidine ring allows the compound to interact with enzymes and receptors, potentially modulating their activity. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function .
Comparison with Similar Compounds
1-Fluoro-3-(2-methylpiperidin-1-yl)propan-2-ol can be compared with other similar compounds, such as:
1-Fluoro-3-(piperidin-1-yl)propan-2-ol: Lacks the methyl group on the piperidine ring, which may affect its reactivity and biological activity.
3-(2-Methylpiperidin-1-yl)propan-2-ol: Lacks the fluorine atom, which may influence its chemical properties and interactions.
1-Fluoro-3-(2-methylpiperidin-1-yl)butan-2-ol: Has an additional carbon atom in the chain, potentially altering its physical and chemical properties.
Properties
Molecular Formula |
C9H18FNO |
|---|---|
Molecular Weight |
175.24 g/mol |
IUPAC Name |
1-fluoro-3-(2-methylpiperidin-1-yl)propan-2-ol |
InChI |
InChI=1S/C9H18FNO/c1-8-4-2-3-5-11(8)7-9(12)6-10/h8-9,12H,2-7H2,1H3 |
InChI Key |
HNYHRLSVTOVSKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1CC(CF)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


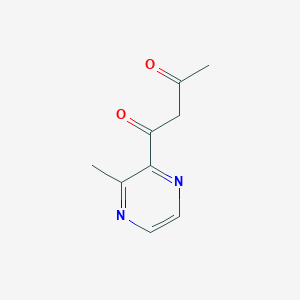
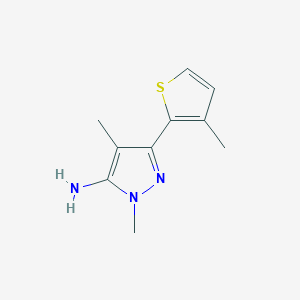
![1-[5-(1H-Imidazol-1-yl)pyridin-2-yl]ethan-1-one](/img/structure/B13311846.png)
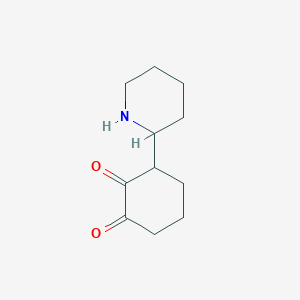
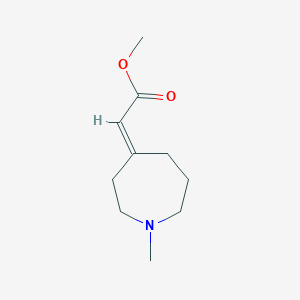
![1-{7-Oxabicyclo[2.2.1]heptan-2-yl}ethane-1-thiol](/img/structure/B13311870.png)
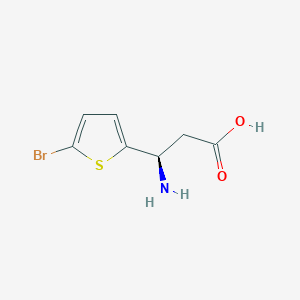
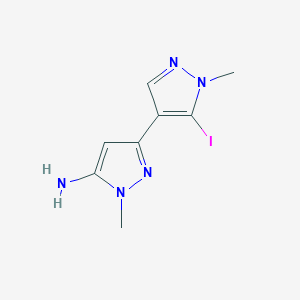
![1-[2-(1H-Imidazol-1-YL)phenyl]propan-1-one](/img/structure/B13311886.png)
![2-{[(2,4-Dimethylphenyl)methyl]amino}propane-1,3-diol](/img/structure/B13311909.png)
